molecular formula C7H10N2OS B3144273 5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one CAS No. 54855-79-7

5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B3144273
CAS No.: 54855-79-7
M. Wt: 170.23
InChI Key: ZLKSFIQDRGDZCG-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one is a chemical compound built on the dihydropyrimidinone scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities . This core structure is of immense biological importance, and subtle changes in its substitution pattern can provide diverse pharmacological properties, making it a valuable building block in drug discovery efforts . Researchers utilize this and related dihydropyrimidinone derivatives in the development of compounds with potential biological activities, which have been reported to include antiviral, antibacterial, antifungal, and anticancer effects, among others . The dihydropyrimidinone core is a classic product of the Biginelli reaction, a one-pot multicomponent condensation that is a valuable tool for synthetic and medicinal chemists . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,5-dimethyl-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-5(2)8-7(11-3)9-6(4)10/h1-3H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKSFIQDRGDZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295965
Record name 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54855-79-7
Record name NSC106579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyluracil with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one typically involves cyclocondensation reactions, which allow for the formation of dihydropyrimidine derivatives. Recent studies have developed efficient synthetic methods that yield high purity and significant quantities of this compound. For instance, a novel method was reported that utilizes cyclocondensation with various aldehydes and urea derivatives, resulting in improved yields compared to traditional Biginelli-type reactions .

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in HL-60 leukemia cells with an IC50 value comparable to established chemotherapeutic agents . The compound's mechanism appears to involve induction of cell cycle arrest and apoptosis, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). Studies have demonstrated that derivatives of pyrimidines can inhibit ATP and ADP hydrolysis in synaptosomes from rat cerebral cortex, suggesting potential neuroprotective effects . The inhibition profile indicates that these compounds could be useful in treating conditions associated with dysregulated purinergic signaling.

Drug Development

The structural features of this compound make it a valuable scaffold for drug design. Its ability to modulate biological pathways through enzyme inhibition and antiproliferative activity positions it as a lead compound in the development of new therapeutics for cancer and neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies are crucial for optimizing the efficacy and selectivity of this compound. Variations in substituents at the 4-position have been shown to significantly influence biological activity, indicating that systematic modifications could enhance its therapeutic potential .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting biological pathways essential for the survival of microorganisms or the progression of diseases. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

Compound A : 5-[2-(Benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one
  • Key differences: Position 5: A bulky 2-(benzyloxy)ethyl group replaces the methyl group.
  • Applications : Likely used in drug discovery for targets requiring extended hydrophobic interactions.
Compound B : 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
  • Key differences: Position 6: Hydroxy (-OH) group instead of methyl, increasing polarity and hydrogen-bonding capacity.
Compound C : 5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
  • Key differences: Position 2: (Methylamino)methyl (-CH2NHMe) group replaces methylsulfanyl. Impact: Higher basicity and polarity due to the amino group, improving solubility in acidic environments .

Research and Development Trends

  • Target Compound: Limited recent data; older synthesis methods (pre-2000) dominate .
  • Compound B: Newer derivatives (2025 evidence) highlight interest in hydroxylated pyrimidinones for antimicrobial or anti-inflammatory applications .
  • Compound C: Amino-substituted variants are explored for CNS-targeted drugs due to improved solubility .

Biological Activity

5,6-Dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C₇H₁₀N₂OS
  • Molecular Weight : 170.232 g/mol
  • CAS Number : 54855-79-7
  • Density : 1.25 g/cm³
  • Boiling Point : 268.9 ºC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain kinases and modulate various signaling pathways, which may contribute to its anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated in various cancer cell lines, demonstrating cytotoxic effects comparable to standard chemotherapeutic agents.

Cell LineIC₅₀ (μM)Reference
HeLa15
MCF-720
A54918

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported effective inhibition of bacterial growth at micromolar concentrations.

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Efficacy
    A study conducted by researchers evaluated the effects of the compound on the proliferation of breast cancer cells. The results indicated that treatment with varying concentrations of the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
  • Case Study on Antimicrobial Properties
    Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria. The results showed that the compound effectively inhibited biofilm formation and reduced the viability of bacterial cells in vitro.

Q & A

Q. What are the optimized synthetic routes for 5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via modified Biginelli reactions or nucleophilic substitution. For example, ZnCl₂-catalyzed cyclocondensation of aldehydes, β-ketoesters, and thiourea derivatives in n-heptane-toluene (1:1) under reflux yields structurally similar dihydropyrimidinones. Key parameters include:

  • Catalyst choice : ZnCl₂ enhances cyclization efficiency .
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reflux conditions (~110–120°C) prevent side reactions like thiourea decomposition.
    Yield optimization requires monitoring via TLC and recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the tautomeric equilibrium of this compound in solution?

Tautomerism between the 4-keto and 4-hydroxy forms can be analyzed using:

  • NMR spectroscopy : Chemical shifts of NH protons (δ 10–12 ppm) and carbonyl carbons (δ 170–180 ppm) indicate dominant tautomers .
  • UV-Vis spectroscopy : Absorption bands at 260–280 nm correlate with π→π* transitions in the conjugated dihydropyrimidinone system.
  • pH-dependent studies : Solubility in alkaline media (e.g., NaOH) stabilizes the deprotonated enolate form .

Q. What are the solubility and stability considerations for handling this compound in aqueous and organic media?

  • Solubility : Limited in water but improved in DMSO or DMF. Sodium hydroxide increases solubility via deprotonation .
  • Stability :
    • Thermal : Decomposes above 250°C; store at ambient temperatures.
    • Oxidative : Susceptible to oxidation at the methylsulfanyl group; use inert atmospheres (N₂/Ar) during reactions .
  • Storage : Desiccate at 4°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify electrophilic sites (e.g., C2 adjacent to the methylsulfanyl group).
  • Calculate activation energies for substitution pathways, guiding solvent/catalyst selection .
    For example, methylsulfanyl groups act as leaving groups in SNAr reactions, with transition states stabilized by polar solvents .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Purity issues : HPLC-MS analysis (C18 column, 0.1% formic acid gradient) identifies impurities >98% purity is critical for reliable assays .
  • Assay conditions : Varying pH or reducing agents (e.g., DTT) can alter methylsulfanyl redox states. Validate results under standardized OECD guidelines .
  • Structural analogs : Compare with 6-hydroxy-2-methyl-3,4-dihydropyrimidin-4-one derivatives to isolate structure-activity relationships .

Q. How does environmental pH influence the compound’s fate in aquatic systems?

  • Degradation pathways :
    • Acidic conditions : Hydrolysis of the dihydropyrimidinone ring dominates, forming urea derivatives.
    • Alkaline conditions : Oxidation of the methylsulfanyl group to sulfoxide/sulfone occurs .
  • Ecotoxicity testing : Use Daphnia magna assays to assess LC₅₀ values under varying pH (5–9) .

Q. What methodologies validate the compound’s role as a kinase inhibitor in cancer cell lines?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ATP-competitive FRET assays .
  • Cellular assays :
    • Measure IC₅₀ in MCF-7 or HeLa cells via MTT assays.
    • Confirm target engagement via Western blotting (phospho-ERK/STAT3 downregulation) .
  • SAR studies : Modify the 2-methylsulfanyl group to sulfonamide or methylsulfonyl to enhance selectivity .

Methodological Frameworks

Q. How to design a study linking this compound’s electronic properties to its catalytic applications?

  • Theoretical framework : Use conceptual DFT indices (electrophilicity ω, nucleophilicity N) to predict catalytic behavior in Knoevenagel condensations .
  • Experimental validation :
    • Synthesize Schiff base complexes with transition metals (e.g., Cu²⁺).
    • Characterize catalytic efficiency in C–C bond formation via GC-MS .

Q. What statistical approaches address batch-to-batch variability in spectroscopic data?

  • Multivariate analysis : Apply PCA to FTIR/NMR datasets to identify outlier batches.
  • Quality-by-Design (QbD) : Use DOE (e.g., Box-Behnken) to optimize synthesis parameters (temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one

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